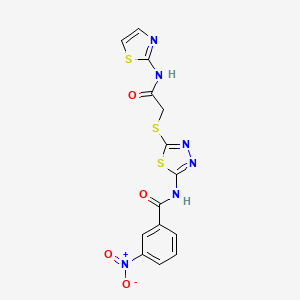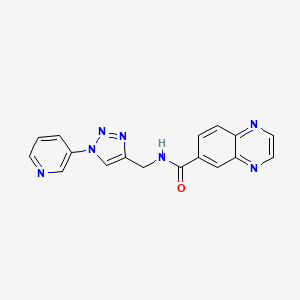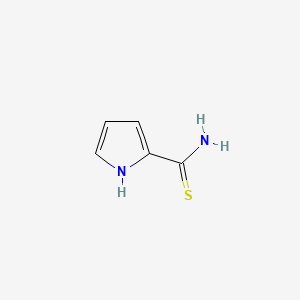![molecular formula C21H22ClN3O2 B2517505 4-Chloro-2-(1'-methyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-2-yl)phenol CAS No. 899727-60-7](/img/structure/B2517505.png)
4-Chloro-2-(1'-methyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-2-yl)phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound 4-Chloro-2-(1'-methyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-2-yl)phenol is a complex organic molecule that likely features a spirocyclic structure based on the name provided. While the specific details of this compound are not directly available in the provided papers, we can infer from the related structures that it may possess interesting chemical and physical properties, potentially including luminescent characteristics as seen in similar compounds .
Synthesis Analysis
The synthesis of complex spirocyclic compounds such as the one can often be achieved through multi-component reactions. A related compound, substituted 6-amino-5-cyanospiro-4-(piperidine-4')-2H,4H-dihydropyrazolo[3,4-b]pyrans, is synthesized via a three-component condensation involving 4-piperidinones, 5-pyrazolones, and malononitrile. This process can be carried out both chemically and electrochemically, with the latter offering milder conditions and slightly higher yields . This suggests that the synthesis of 4-Chloro-2-(1'-methyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-2-yl)phenol might also be feasible through a similar multi-component strategy.
Molecular Structure Analysis
The molecular structure of related compounds, such as 4-Chloro-2,6-bis[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]phenol, has been determined using single-crystal X-ray diffraction. These compounds exhibit a planar benzene ring system with significant dihedral angles between the benzene and pyrazole rings, indicating a certain degree of spatial arrangement that could affect their reactivity and properties. Theoretical studies, including density functional theory optimizations, have been used to confirm the experimental data and provide detailed geometric and vibrational frequency information . This approach could similarly be applied to analyze the molecular structure of 4-Chloro-2-(1'-methyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-2-yl)phenol.
Chemical Reactions Analysis
Although the specific chemical reactions of the compound are not detailed in the provided papers, the synthesis and structural analysis of related compounds suggest that it may participate in various chemical reactions. The presence of reactive functional groups such as the pyrazole ring and the potential for nucleophilic substitution at the chloro group could make it a versatile intermediate in organic synthesis. The spirocyclic nature of the compound may also influence its reactivity, potentially leading to stereoselective reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound can be speculated based on related structures. For instance, the luminescent properties of 4-Chloro-2,6-bis[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]phenol suggest that the compound of interest might also exhibit luminescence due to the presence of similar structural motifs. Theoretical calculations could provide insights into its electronic properties, which are relevant for understanding its reactivity and potential applications in materials science . The solubility, melting point, and stability of the compound would also be important physical properties to consider, although these are not discussed in the provided papers.
Aplicaciones Científicas De Investigación
Environmental Presence and Exposure
Phenolic compounds, including bisphenol A (BPA) and derivatives, are widely used in consumer products leading to ubiquitous human exposure. Studies have explored their association with oxidative stress and inflammation among pregnant women, indicating potential implications for birth outcomes and adverse health effects (Watkins et al., 2015). Another study assessed exposure to environmental phenols, including benzophenone-3 and dichlorophenol, in pregnant women, providing insight into the ubiquitous nature of these exposures and their potential health implications (Mortensen et al., 2014).
Metabolism and Disposition
Research on the metabolism and disposition of various drugs and compounds, such as venetoclax, a B-cell lymphoma-2 inhibitor, and SB-649868, an orexin receptor antagonist, reveals the complex metabolic pathways involved in the biotransformation of phenolic and related compounds in humans. These studies highlight the primary routes of metabolism, including enzymatic oxidation, reduction, and conjugation processes, which are critical for understanding the pharmacokinetics and toxicological profiles of new chemical entities (Liu et al., 2017); (Renzulli et al., 2011).
Health Implications
Phenolic halogenated compounds (PHCs), including hydroxylated PCB metabolites, have been identified in human blood plasma. These compounds, including both industrial chemicals and their metabolites, have been linked to endocrine-disrupting activity, suggesting significant implications for human health, particularly in terms of hormonal regulation and potential toxicity (Hovander et al., 2002).
Propiedades
IUPAC Name |
4-chloro-2-(1'-methylspiro[1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine-5,4'-piperidine]-2-yl)phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22ClN3O2/c1-24-10-8-21(9-11-24)25-18(15-4-2-3-5-20(15)27-21)13-17(23-25)16-12-14(22)6-7-19(16)26/h2-7,12,18,26H,8-11,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWFACBCYJJVIQM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2(CC1)N3C(CC(=N3)C4=C(C=CC(=C4)Cl)O)C5=CC=CC=C5O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-2-(1'-methyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-2-yl)phenol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(Benzylsulfanyl)-1-{3-[(5-bromopyrimidin-2-yl)oxy]pyrrolidin-1-yl}ethan-1-one](/img/structure/B2517423.png)

![N-[[5-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl-4-(4-fluorophenyl)-1,2,4-triazol-3-yl]methyl]-4-(dimethylsulfamoyl)benzamide](/img/structure/B2517425.png)


![1,3-Dimethyl-7-(2-methylpropyl)-5-(pyridin-3-ylmethylsulfanyl)pyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B2517428.png)
![6-chloro-3-methyl-4-phenyl-1H-pyrazolo[3,4-b]quinoline](/img/structure/B2517429.png)


![N-[1-(2-Cyclopropyl-6-methylpyrimidin-4-yl)piperidin-4-yl]cyclopropanesulfonamide](/img/structure/B2517435.png)



